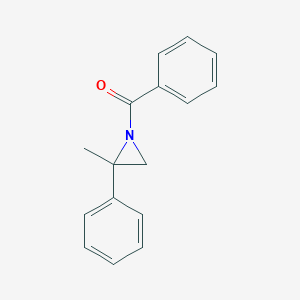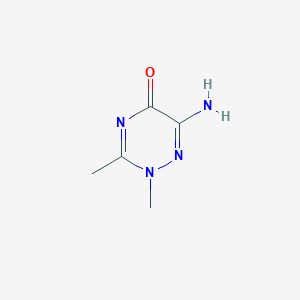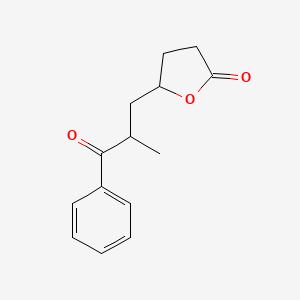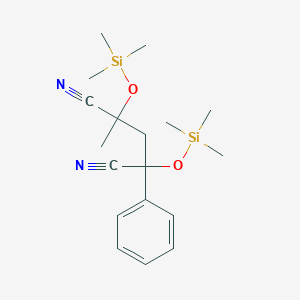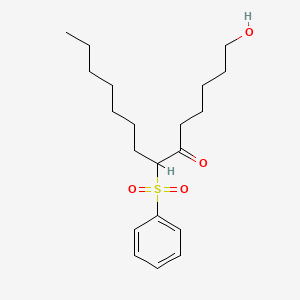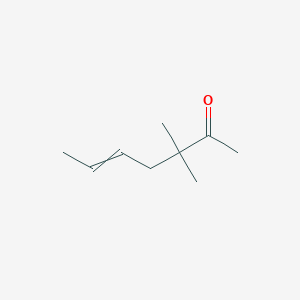
3,3-Dimethylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylhept-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of tertiary allylic alcohols with acetoacetic ester in the presence of sodium ethoxide or other alkaline reagents
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high boiling solvents and catalysts such as aluminum isopropoxide . The reaction is carried out under pressure, and high yields can be achieved by distilling off the ethyl alcohol formed during the reaction.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be added to the carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
3,3-Dimethylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhept-5-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The double bond in the compound also allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylhept-5-en-2-one: Unique due to its specific structure with a double bond and two methyl groups.
6-Methylhept-5-en-2-one: Similar structure but with a different position of the methyl group.
5-Hepten-2-one: Lacks the additional methyl groups, making it less sterically hindered.
Uniqueness
This compound is unique due to the presence of two methyl groups at the third carbon, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .
Properties
CAS No. |
88356-09-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,3-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-5-6-7-9(3,4)8(2)10/h5-6H,7H2,1-4H3 |
InChI Key |
MWBZCOVFOJSXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


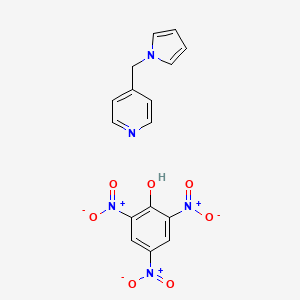

![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
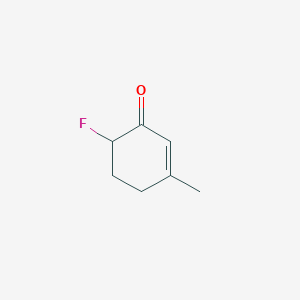
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)


